molecular formula C18-H54-O7-Si8 B075196 Octadecamethyloctasiloxane CAS No. 556-69-4

Octadecamethyloctasiloxane

Cat. No.: B075196
CAS No.: 556-69-4
M. Wt: 607.3 g/mol
InChI Key: VWGDPBQTSZDFMX-UHFFFAOYSA-N
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Description

Octadecamethyloctasiloxane, with the molecular formula C18H54O7Si8, is a siloxane compound characterized by its unique structure comprising silicon and oxygen atoms. It is commonly used in various industrial applications due to its chemical stability and low surface tension .

Scientific Research Applications

Octadecamethyloctasiloxane has a wide range of applications in scientific research:

Safety and Hazards

If released to soil, octadecamethyloctasiloxane is expected to be immobile based upon an estimated Koc of 5.3X10+7 . More detailed safety data and hazards can be found in the Safety Data Sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecamethyloctasiloxane is typically synthesized through a polymerization reaction involving dimethylsiloxane units. The reaction is catalyzed by strong acids or bases, and the process involves the formation of siloxane bonds through condensation reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves the hydrolysis and condensation of chlorosilanes. The process is carried out under controlled conditions to ensure the formation of the desired siloxane structure. The reaction is typically conducted in the presence of a solvent such as toluene or xylene to facilitate the polymerization process .

Chemical Reactions Analysis

Types of Reactions: Octadecamethyloctasiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of octadecamethyloctasiloxane involves its interaction with various molecular targets. The compound’s siloxane bonds provide flexibility and stability, allowing it to form stable complexes with other molecules. This property is particularly useful in drug delivery systems, where the compound can encapsulate and release therapeutic agents in a controlled manner .

Comparison with Similar Compounds

  • Hexadecamethylcyclooctasiloxane
  • Dodecamethylpentasiloxane
  • Tetradecamethylhexasiloxane

Comparison: Octadecamethyloctasiloxane is unique due to its longer siloxane chain, which imparts greater flexibility and stability compared to shorter-chain siloxanes. This makes it particularly suitable for applications requiring high thermal and chemical stability .

Properties

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H54O7Si8/c1-26(2,3)19-28(7,8)21-30(11,12)23-32(15,16)25-33(17,18)24-31(13,14)22-29(9,10)20-27(4,5)6/h1-18H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGDPBQTSZDFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54O7Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060306
Record name Octadecamethyloctasiloxane
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Molecular Weight

607.3 g/mol
Source PubChem
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Boiling Point

311.6 °C, BP: 153 at 5.1 mm Hg
Record name Octadecamethyloctasiloxane
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Solubility

Very soluble in benzene, petroleum ether, ligroin
Record name Octadecamethyloctasiloxane
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Density

0.913 g/cu cm at 20 °C
Record name Octadecamethyloctasiloxane
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Vapor Pressure

6.98X10-5 mm Hg at 25 °C (extrapolated)
Record name Octadecamethyloctasiloxane
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CAS No.

556-69-4
Record name 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,15-Octadecamethyloctasiloxane
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Record name Octadecamethyloctasiloxane
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Record name Octasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,15-octadecamethyl-
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Record name Octadecamethyloctasiloxane
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Record name Octadecamethyloctasiloxane
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Record name Octadecamethyloctasiloxane
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Melting Point

-63 °C
Record name Octadecamethyloctasiloxane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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